ethyl (4E,10Z)-tetradeca-4,10-dienoate
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Overview
Description
Ethyl (4E,10Z)-tetradeca-4,10-dienoate is an organic compound that belongs to the class of esters It is characterized by the presence of two conjugated double bonds in the 4E and 10Z positions of a tetradeca chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4E,10Z)-tetradeca-4,10-dienoate typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde to form the desired double bonds . Another approach is the Claisen rearrangement, which is a thermal reaction that rearranges allyl vinyl ethers to form γ,δ-unsaturated carbonyl compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar stereoselective methods. The starting materials, such as 5-bromopentan-1-ol, are reacted with acrolein in a Grignard reaction to form key intermediates. These intermediates undergo further reactions, including oxidation and Wittig reactions, to yield the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated esters or alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Lithium aluminium hydride (LAH) is a typical reducing agent used in these reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (4E,10Z)-tetradeca-4,10-dienoate has several applications in scientific research:
Medicine: Research into its potential biological activities and interactions with biological targets is ongoing.
Industry: It is used in the synthesis of pheromone analogs for pest control in agriculture.
Mechanism of Action
The mechanism of action of ethyl (4E,10Z)-tetradeca-4,10-dienoate in biological systems involves its interaction with specific receptors in insects. As a pheromone component, it binds to olfactory receptors in the target species, triggering behavioral responses such as attraction or mating . The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior.
Comparison with Similar Compounds
Ethyl (4E,10Z)-tetradeca-4,10-dienoate can be compared with other similar compounds, such as:
(4E,10Z)-tetradeca-4,10-dienyl acetate: Another component of insect pheromones with similar structural features but different functional groups.
(4E,10Z)-tetradeca-4,10-dien-1-ol: A related alcohol that shares the same double bond configuration.
Uniqueness: The uniqueness of this compound lies in its specific double bond configuration and ester functional group, which confer distinct chemical and biological properties. Its role as a pheromone component highlights its importance in ecological and entomological research.
Properties
Molecular Formula |
C16H28O2 |
---|---|
Molecular Weight |
252.39 g/mol |
IUPAC Name |
ethyl (4E,10Z)-tetradeca-4,10-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h6-7,12-13H,3-5,8-11,14-15H2,1-2H3/b7-6-,13-12+ |
InChI Key |
XEXAGQPDJKPIIM-NQFDUOLLSA-N |
Isomeric SMILES |
CCC/C=C\CCCC/C=C/CCC(=O)OCC |
Canonical SMILES |
CCCC=CCCCCC=CCCC(=O)OCC |
Origin of Product |
United States |
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